molecular formula C23H31N3O3 B2429848 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide CAS No. 872848-70-9

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide

Cat. No.: B2429848
CAS No.: 872848-70-9
M. Wt: 397.519
InChI Key: RAUCNTFHUBBZFL-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H31N3O3 and its molecular weight is 397.519. The purity is usually 95%.
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Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-4-25(5-2)21(27)15-26-14-18(17-11-7-9-13-20(17)26)22(28)23(29)24-19-12-8-6-10-16(19)3/h7,9,11,13-14,16,19H,4-6,8,10,12,15H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUCNTFHUBBZFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CCCCC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide is a synthetic organic molecule that belongs to the class of oxoacetamides. Its unique structural features, including an indole moiety and a diethylamino group, suggest significant potential in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Indole Ring : A bicyclic structure that is prevalent in many natural products and pharmaceuticals.
  • Diethylamino Group : This moiety may enhance the compound's solubility and bioavailability.
  • Oxoacetamide Functionalities : These groups are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in critical signaling pathways. The mechanism includes:

  • Binding Affinity : The diethylamino group may improve binding to biological targets, potentially modulating their activity.
  • Cellular Effects : Similar compounds have demonstrated the ability to induce apoptosis and inhibit cell proliferation by disrupting microtubule dynamics, a crucial aspect of cancer cell growth.

Biological Activity Overview

Research indicates that compounds structurally related to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide exhibit various biological activities, including:

Biological ActivityDescription
AnticancerIndole derivatives have shown potential in inhibiting key kinases involved in cancer progression.
AntimicrobialSome related compounds exhibit antimicrobial properties against various pathogens.
NeuroprotectiveCertain derivatives may offer neuroprotective effects, contributing to their therapeutic potential in neurodegenerative diseases.

Anticancer Activity

A notable study highlighted the anticancer properties of indole derivatives similar to our compound. For instance, synthetic indolylglyoxyl amides were identified as microtubule destabilizing agents with significant anti-proliferative activity against human cancer cell lines. In particular, one derivative demonstrated an IC50 value of approximately 10.56 µM against HepG2 liver cancer cells, indicating promising potential for further development as an anticancer agent .

Mechanistic Studies

Mechanistic studies on related compounds have shown that they can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : Compounds similar to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide have been observed to arrest cells in the G2/M phase of the cell cycle.
  • Tubulin Inhibition : Some derivatives inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Comparative Analysis

In a comparative analysis with other indole-based compounds, the following table summarizes the IC50 values against different cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound AHeLa0.52
Compound BMCF-70.34
Compound CHT-290.86

These findings underscore the potential of indole derivatives as effective anticancer agents .

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Research has indicated that similar indole derivatives exhibit significant anticancer properties, with studies showing that they can induce apoptosis in various cancer cell lines, such as HeLa and CEM T-lymphocyte cells. The mechanism of action often involves the inhibition of key enzymes involved in cancer progression and inflammation.

Anticancer Research

Recent studies have focused on the anticancer potential of this compound. For instance:

  • In vitro studies have demonstrated that derivatives similar to this compound can effectively inhibit the growth of multiple cancer cell lines, suggesting a promising avenue for drug development.
  • A notable study highlighted the cytotoxic effects of related indole compounds against breast cancer cells, indicating that structural modifications can enhance their biological efficacy.

Case Studies

Several case studies have been documented regarding the applications of this compound:

  • Study on Apoptosis Induction : A research article reported that an indole derivative similar to this compound effectively induced apoptosis in human cancer cell lines through enzyme inhibition mechanisms.
  • Inflammation Modulation : Another study investigated the anti-inflammatory properties of related compounds, demonstrating their potential in treating inflammatory diseases by modulating specific pathways.

Q & A

Q. What are the optimal synthetic routes for 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(2-methylcyclohexyl)-2-oxoacetamide?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the indole core. Key steps include:

  • Acylation : Reacting 1-(2-(diethylamino)-2-oxoethyl)indole with chloroacetyl chloride in dichloromethane (DCM) under nitrogen, using triethylamine (TEA) as a base to introduce the 2-oxoacetamide group .
  • N-Alkylation : Coupling with 2-methylcyclohexylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in DMF at 0–5°C to minimize racemization .
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • X-ray Crystallography : Resolve the 3D structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and hydrogen bonding patterns .
  • NMR Spectroscopy : Assign peaks via ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions, particularly the diethylamino (δ 1.0–1.2 ppm) and cyclohexyl groups (δ 1.4–1.8 ppm) .
  • HPLC-MS : Monitor purity (>98%) using a C18 column (acetonitrile/water + 0.1% formic acid) and confirm molecular weight via ESI-MS (expected [M+H]⁺: ~458 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ variability in kinase inhibition assays) may arise from:

  • Experimental Design : Standardize assay conditions (e.g., ATP concentration, incubation time) to reduce variability. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) for binding affinity .
  • Compound Stability : Perform stability studies (e.g., LC-MS under physiological pH/temperature) to rule out degradation artifacts .
  • Structural Analogues : Compare with derivatives (e.g., replacing 2-methylcyclohexyl with phenyl groups) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • ADME Modeling : Use tools like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability based on substituent effects .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity and mutagenicity risks, focusing on the indole core and amide linkages .
  • Docking Studies : Simulate binding to targets (e.g., PARP-1 or EGFR kinases) using AutoDock Vina to rationalize observed bioactivity and guide lead optimization .

Q. How can crystallographic data inform the design of derivatives with improved potency?

  • Hydrogen Bond Analysis : Use SHELX-refined structures to identify key interactions (e.g., acetamide carbonyl with Arg120 in PARP-1). Modify substituents to enhance these interactions .
  • Torsional Angle Optimization : Adjust the diethylaminoethyl side chain to minimize steric clashes in the target binding pocket .
  • Salt/Cocrystal Screening : Improve solubility via cocrystallization with succinic acid or lysine, monitored by PXRD .

Methodological Notes

  • Evidence Synthesis : Cross-referenced structural analogs (e.g., ) to extrapolate synthesis and SAR principles.
  • Critical Analysis : Highlighted contradictions in bioactivity data and proposed resolution strategies to ensure reproducibility.

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